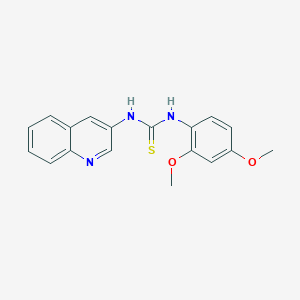
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiourea derivative that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves its ability to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative damage in the brain.
実験室実験の利点と制限
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in laboratory experiments is its ability to scavenge free radicals and reactive oxygen species, which makes it a valuable tool for studying oxidative stress-related disorders. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea is its potential cytotoxicity at high concentrations, which may affect the viability of cells in vitro.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, as it has been shown to possess anti-tumor properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea for therapeutic purposes.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves the reaction of 2,4-dimethoxyaniline with 3-chloroquinoline-2-carbonyl chloride, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in its pure form.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-7-8-16(17(10-14)23-2)21-18(24)20-13-9-12-5-3-4-6-15(12)19-11-13/h3-11H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNERJCMPZHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

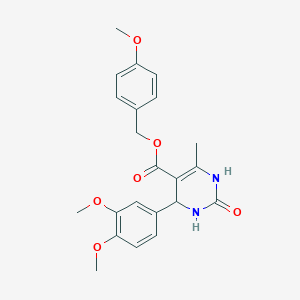
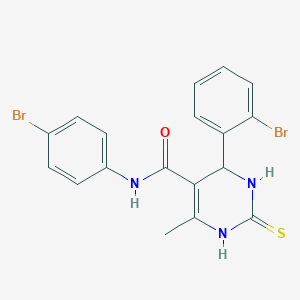
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![2,6-dimethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5070631.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5070639.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)
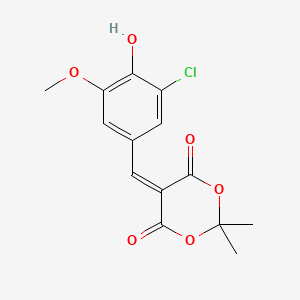

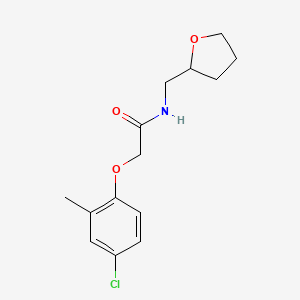
![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)
![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)
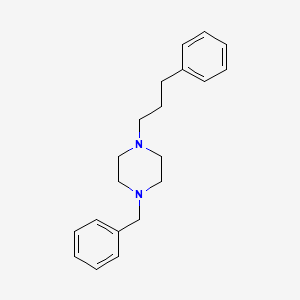
![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)